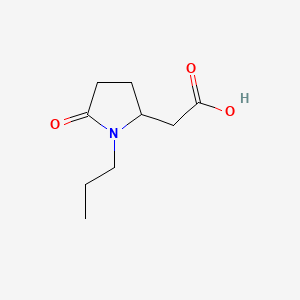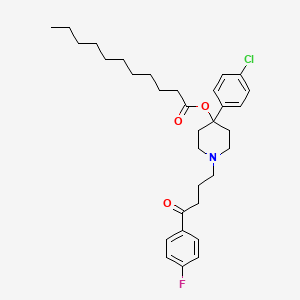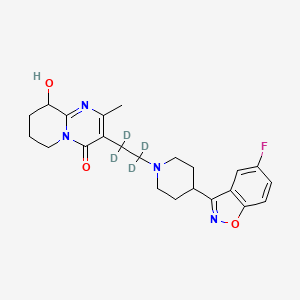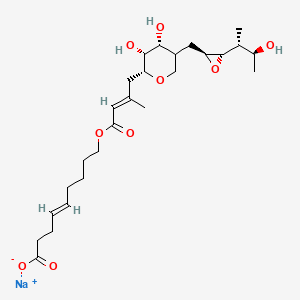
Pseudomonic Acid D Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudomonic Acid D Sodium is an impurity of Mupirocin, an antibiotic used for the treatment of certain skin infections . It can be purchased online from Infectious Disease Research Chemicals and Analytical Standards .
Molecular Structure Analysis
The molecular formula of Pseudomonic Acid D Sodium is C26H42O9 . Its average mass is 498.606 Da and its monoisotopic mass is 498.282898 Da . It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 16 freely rotating bonds .
Physical And Chemical Properties Analysis
Pseudomonic Acid D Sodium has a density of 1.2±0.1 g/cm3, a boiling point of 687.4±55.0 °C at 760 mmHg, and a flash point of 223.0±25.0 °C . Its molar refractivity is 129.6±0.3 cm3, and it has a polar surface area of 146 Å2 .
Scientific Research Applications
Chromatographic Analysis
Pseudomonic Acid D Sodium (Pseud-D) has been used in the development of chromatographic methods for estimating Mupirocin in binary mixtures . Two methods, High Performance Thin Layer Chromatography (HPTLC-densitometry) and High Performance Liquid Chromatography (RP-HPLC), were developed and validated for this purpose . These methods successfully separated the cited drugs and were used to determine the drugs in pure form as well as pharmaceutical dosage forms .
Antibiotic for Skin Infections
Pseudomonic Acid D Sodium has been studied for its effectiveness in treating primary superficial skin infections . In a preliminary trial involving 20 patients, clinical cure or improvement was achieved in 19 out of 20 patients . Staphylococcus aureus was isolated in 18 patients and β-haemolytic streptococci group A in two .
Topical Therapy
Pseudomonic Acid D Sodium has been evaluated as a 2% formulation in a cream for topical therapy . Animal studies showed that this formulation was just capable of penetrating the skin . When administered parenterally to animals, Pseudomonic Acid D Sodium was converted to inactive metabolites .
Impurity Analysis
Pseudomonic Acid D Sodium has been used as an impurity in the analysis of pharmaceutical formulations . It was used in the development of chromatographic methods for the determination of Mupirocin in two binary mixtures along with its impurity .
Green Chemistry
The greenness of the proposed chromatographic methods using Pseudomonic Acid D Sodium was evaluated as per the National Environmental Method Index, analytical Eco scale, Green Analytical Procedure Index and Analytical Greenness metric approaches . This is part of the broader field of Green Chemistry, which aims to reduce environmental pollution and improve the health of analysts .
Antimicrobial Agent
Pseudomonic Acid D Sodium is a new wide-spectrum antimicrobial agent . It has been evaluated for its effectiveness against a variety of pathogens, making it a valuable tool in the field of antimicrobial research .
Mechanism of Action
Target of Action
Pseudomonic Acid D Sodium, also known as Mupirocin , primarily targets the isoleucyl-tRNA synthetase in bacteria . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into growing protein chains .
Mode of Action
Pseudomonic Acid D Sodium inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase . This unique mode of action prevents the enzyme from performing its function, thereby halting the production of essential proteins within the bacterial cell .
Biochemical Pathways
The biochemical pathway of Pseudomonic Acid D Sodium involves the inhibition of the isoleucyl-tRNA synthetase, which disrupts protein synthesis in the bacterial cell . This disruption affects various downstream processes dependent on these proteins, leading to the eventual death of the bacterial cell .
Pharmacokinetics
Pseudomonic Acid D Sodium is used topically due to extensive systemic metabolism . It is well-tolerated owing to its minimal systemic absorption through intact skin . This property ensures that the compound remains primarily at the site of application, maximizing its antibacterial effects while minimizing systemic side effects .
Result of Action
The molecular and cellular effects of Pseudomonic Acid D Sodium’s action result in the inhibition of protein synthesis, leading to the death of the bacterial cell . This makes it an effective treatment against infections caused by Staphylococcus aureus and Streptococcus pyogenes .
Action Environment
Pseudomonic Acid D Sodium is produced by the soil bacterium Pseudomonas fluorescens . The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other microorganisms . .
properties
IUPAC Name |
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b6-4+,16-13+;/t17-,18+,19?,20-,21+,24-,25+,26+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEUVQBMXYPYPL-IDOAYEIASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](O1)CC2CO[C@@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)[O-])/C)[C@H](C)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudomonic Acid D Sodium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

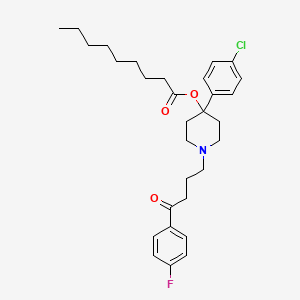
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/no-structure.png)
![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)
